molecular formula C5H12N2O B13613124 N,N~2~-Dimethyl-L-alaninamide CAS No. 82597-80-6

N,N~2~-Dimethyl-L-alaninamide

Cat. No.: B13613124
CAS No.: 82597-80-6
M. Wt: 116.16 g/mol
InChI Key: GFQCCPONSFHKMZ-BYPYZUCNSA-N
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Description

N,N~2~-Dimethyl-L-alaninamide is a synthetic alaninamide derivative characterized by dimethylation at the amino group of the L-alaninamide backbone. This compound is structurally analogous to N,N-Dimethyl-L-alanine (C₅H₁₁NO₂, average mass 117.148 g/mol, CAS 2812-31-9) but replaces the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group . Such modifications influence its physicochemical properties, reactivity, and biological interactions, making it relevant in pharmaceutical and biochemical research.

Properties

CAS No.

82597-80-6

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(2S)-N-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C5H12N2O/c1-4(6-2)5(8)7-3/h4,6H,1-3H3,(H,7,8)/t4-/m0/s1

InChI Key

GFQCCPONSFHKMZ-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)NC)NC

Canonical SMILES

CC(C(=O)NC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-methyl-2-(methylamino)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-2-amino-2-methylpropanamide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of (2S)-N-methyl-2-(methylamino)propanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted amides.

Scientific Research Applications

(2S)-N-methyl-2-(methylamino)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-N-methyl-2-(methylamino)propanamide exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. The pathways involved can include modulation of neurotransmitter release or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dimethyl substitution on the amino group distinguishes N,N~2~-Dimethyl-L-alaninamide from related compounds. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Solubility/Stability
This compound C₅H₁₁N₃O ~129.16 (estimated) Not provided -CONH₂, -N(CH₃)₂ Likely polar, soluble in polar solvents (inferred from DMF )
N-Methyl-L-alanine C₄H₉NO₂ 103.12 3913-67-5 -COOH, -NHCH₃ Water-soluble, zwitterionic
N,N-Dimethyl-L-alanine C₅H₁₁NO₂ 117.148 2812-31-9 -COOH, -N(CH₃)₂ Moderate solubility in water
N,N-Dimethylacetamide C₄H₉NO 87.12 127-19-5 -N(CH₃)₂, -COCH₃ Miscible with water and organic solvents

Key Observations :

Biological Activity

N,N-Dimethyl-L-alaninamide is a compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of N,N-Dimethyl-L-alaninamide, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethyl-L-alaninamide belongs to the class of amino acid derivatives, specifically alanine derivatives. Its chemical formula is C5H11N2OC_5H_{11}N_2O, featuring two methyl groups attached to the nitrogen atom, which significantly influences its biological activity and interactions.

PropertyValue
Molecular Weight117.1463 g/mol
Chemical FormulaC₅H₁₁N₂O
IUPAC Name(2S)-2-(dimethylamino)propanoic acid
CAS Number82597-80-6

The mechanism of action for N,N-Dimethyl-L-alaninamide involves its interaction with specific molecular targets in biological systems. It is known to bind to various enzymes and proteins, which can alter their activity and influence cellular processes. For instance, it has been shown to interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

Enzyme Interactions

N,N-Dimethyl-L-alaninamide has been explored in studies related to enzyme interactions. It serves as a building block in the synthesis of more complex molecules and has been utilized in research focused on enzyme inhibitors. The compound's structural features allow it to modulate enzyme activity, which can be crucial for therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of N,N-Dimethyl-L-alaninamide:

  • Sphingosine Kinase Inhibition : A study investigating sphingosine kinases (SphK1/2) revealed that similar compounds exhibit inhibitory effects on these enzymes, leading to altered levels of sphingosine-1-phosphate (S1P) in cultured cells. Although direct data on N,N-Dimethyl-L-alaninamide are sparse, it suggests a potential pathway for further investigation into its inhibitory properties .
  • Cell Proliferation : In vitro studies have shown that compounds structurally related to N,N-Dimethyl-L-alaninamide can affect cell proliferation rates in smooth muscle cells without inducing cytotoxicity. This indicates a potential therapeutic window for applications targeting cellular growth regulation .
  • Neuroprotective Effects : Preliminary findings suggest that N,N-Dimethyl-L-alaninamide may have neuroprotective properties through modulation of neurotransmitter systems. Further research is necessary to elucidate these effects fully.

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